molecular formula C8H11NO4 B13603552 (r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol

(r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol

Cat. No.: B13603552
M. Wt: 185.18 g/mol
InChI Key: PFDPXJWHQCVFJJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a chiral compound with significant biological and chemical properties It is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has protected hydroxyl groups.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar compound under basic conditions.

    Deprotection: The final step involves deprotecting the hydroxyl groups to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals.

    Biochemistry: Studied for its role in enzymatic reactions and metabolic pathways.

    Industrial Chemistry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways Involved: Participating in metabolic pathways that involve oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    (s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol: The enantiomer of the compound with similar but distinct biological activities.

    4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol: Lacks one hydroxyl group, leading to different chemical properties.

    4-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol: Different hydroxyl group positions, affecting its reactivity and applications.

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereospecific synthesis and research.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2,3-triol

InChI

InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2/t5-/m0/s1

InChI Key

PFDPXJWHQCVFJJ-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CO)N)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C(CO)N)O)O)O

Origin of Product

United States

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